molecular formula C20H17N3O2 B019437 1,3,5-Tri(3-pyridyl)-1,5-pentanoate CAS No. 94678-45-2

1,3,5-Tri(3-pyridyl)-1,5-pentanoate

Cat. No.: B019437
CAS No.: 94678-45-2
M. Wt: 331.4 g/mol
InChI Key: QJZCWKXSMMCGNW-UHFFFAOYSA-N
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Description

1,3,5-Tri(3-pyridyl)-1,5-pentanoate is an organic compound that features three pyridine rings attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate typically involves the reaction of 1,3,5-tris(3-pyridyl)benzene with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri(3-pyridyl)-1,5-pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce pyridine alcohols.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Pyridine alcohols.

    Substitution: Halogenated pyridines, aminopyridines, thiopyridines.

Scientific Research Applications

1,3,5-Tri(3-pyridyl)-1,5-pentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate involves its interaction with specific molecular targets and pathways. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    1,3,5-Tris(3-pyridyl)benzene: A structurally similar compound with three pyridine rings attached to a benzene core.

    1,3,5-Tris(4-pyridyl)benzene: Another isomer with pyridine rings attached at different positions on the benzene ring.

    1,3,5-Tris(2-pyridyl)benzene: A compound with pyridine rings attached at the ortho positions on the benzene ring.

Uniqueness: 1,3,5-Tri(3-pyridyl)-1,5-pentanoate is unique due to its pentanoate backbone, which imparts distinct chemical and physical properties compared to its benzene-based analogs

Properties

IUPAC Name

1,3,5-tripyridin-3-ylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZCWKXSMMCGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477655
Record name 1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94678-45-2
Record name 1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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